molecular formula C27H18N4Na2O9S2 B14488109 2-Naphthalenesulfonic acid, 3-(phenylazo)-7,7'-ureylenebis(4-hydroxy-, disodium salt CAS No. 65152-25-2

2-Naphthalenesulfonic acid, 3-(phenylazo)-7,7'-ureylenebis(4-hydroxy-, disodium salt

Cat. No.: B14488109
CAS No.: 65152-25-2
M. Wt: 652.6 g/mol
InChI Key: GNYMKEYZWMYDGM-UHFFFAOYSA-L
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Description

2-Naphthalenesulfonic acid, 3-(phenylazo)-7,7’-ureylenebis(4-hydroxy-, disodium salt is a complex organic compound known for its vibrant color properties. It is commonly used in the dye industry due to its ability to produce bright and stable colors. This compound is also known by its synonym, Direct Red 31 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenesulfonic acid, 3-(phenylazo)-7,7’-ureylenebis(4-hydroxy-, disodium salt typically involves the diazotization of aniline followed by coupling with 2-naphthol-3,6-disulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling processes. The use of continuous flow reactors and automated control systems ensures consistent quality and high yield. The final product is usually isolated by filtration and purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenesulfonic acid, 3-(phenylazo)-7,7’-ureylenebis(4-hydroxy-, disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Naphthalenesulfonic acid, 3-(phenylazo)-7,7’-ureylenebis(4-hydroxy-, disodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used in the textile industry for dyeing fabrics.

Mechanism of Action

The compound exerts its effects primarily through its azo and sulfonic acid groups. The azo group is responsible for the compound’s color properties, while the sulfonic acid groups enhance its solubility in water. The molecular targets and pathways involved include interactions with proteins and nucleic acids, which can lead to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Naphthalenesulfonic acid, 3-(phenylazo)-7,7’-ureylenebis(4-hydroxy-, disodium salt is unique due to its specific combination of azo and sulfonic acid groups, which provide both vibrant color properties and high solubility. This makes it particularly valuable in applications requiring both attributes, such as in the dyeing of textiles and in biological staining techniques .

Properties

CAS No.

65152-25-2

Molecular Formula

C27H18N4Na2O9S2

Molecular Weight

652.6 g/mol

IUPAC Name

disodium;4-hydroxy-7-[(5-hydroxy-7-sulfonatonaphthalen-2-yl)carbamoylamino]-3-phenyldiazenylnaphthalene-2-sulfonate

InChI

InChI=1S/C27H20N4O9S2.2Na/c32-23-14-20(41(35,36)37)12-15-10-18(6-8-21(15)23)28-27(34)29-19-7-9-22-16(11-19)13-24(42(38,39)40)25(26(22)33)31-30-17-4-2-1-3-5-17;;/h1-14,32-33H,(H2,28,29,34)(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2

InChI Key

GNYMKEYZWMYDGM-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=CC(=C5C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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